N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide
Description
This compound features a pyrimidine core substituted with:
- 4,6-dimethyl groups at positions 4 and 6,
- 4-methylpiperazin-1-yl at position 2,
- 3-fluorobenzamide at position 4.
The pyrimidine scaffold is widely utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases or receptors. The 4-methylpiperazine moiety enhances solubility via its basic nitrogen, while the 3-fluorobenzamide group introduces steric and electronic effects that may influence binding specificity.
Properties
IUPAC Name |
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-12-16(22-17(25)14-5-4-6-15(19)11-14)13(2)21-18(20-12)24-9-7-23(3)8-10-24/h4-6,11H,7-10H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRHBMLFZVODLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCN(CC2)C)C)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4,6-dimethyl-2-aminopyrimidine and 3-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs
The following analogs were identified from synthetic chemistry catalogs and medicinal chemistry literature (Table 1):
Table 1: Structural and Functional Comparison
Functional and Pharmacological Insights
Substituent Effects on Solubility and Bioavailability
- Methylpiperazine vs.
- Fluorobenzamide vs. Trifluoromethyl : The 3-fluorobenzamide in the target compound offers moderate lipophilicity, balancing solubility and membrane penetration. In contrast, the trifluoromethyl group in the pyridine-based analog () significantly increases lipophilicity, which may enhance metabolic stability but raise toxicity risks .
Electronic and Steric Influences
- Dimethyl groups on the pyrimidine core (target compound) provide steric hindrance, which could modulate selectivity against off-target proteins .
Therapeutic Implications
- Kinase Inhibition : Both the target compound and the pyridine-based analog () share structural motifs (e.g., aromatic cores with basic side chains) common in kinase inhibitors like imatinib .
Biological Activity
Overview
N-[4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structure and potential therapeutic applications. The compound features a pyrimidine ring with dimethyl and piperazine substitutions, which contribute to its biological activity.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. It is known to inhibit certain tyrosine kinases, which play crucial roles in cell proliferation and survival. By blocking these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those resistant to conventional therapies. The compound's efficacy is linked to its ability to modulate signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 5.2 | Inhibition of EGFR signaling |
| MCF7 (Breast Cancer) | 3.8 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 4.5 | Inhibition of tyrosine kinases |
Enzyme Inhibition
The compound has also been studied for its inhibitory effects on various enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of nicotinamide adenine dinucleotide kinase (NADK), which is critical for maintaining cellular NADPH levels . This inhibition can destabilize other enzymes such as dihydrofolate reductase (DHFR), leading to reduced cell growth.
Case Studies
Case Study 1: Inhibition of RET Kinase
A study evaluated the effect of this compound on RET kinase activity. The compound was found to significantly inhibit RET kinase both at the molecular and cellular levels, demonstrating moderate to high potency in ELISA-based assays. This finding suggests its potential as a lead compound for developing RET inhibitors in cancer therapy .
Case Study 2: Anti-Virulence Properties
Another investigation focused on the anti-virulence properties of the compound against pathogenic bacteria. It was found that the compound could protect macrophages from intoxication by bacterial toxins, indicating its potential application in treating infections caused by virulent strains .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-[4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]-3-fluorobenzamide?
- Methodology : The compound can be synthesized via coupling reactions between substituted pyrimidine intermediates and fluorobenzamide derivatives. Key steps include:
- Piperazine functionalization : Introduce the 4-methylpiperazine group to the pyrimidine ring using nucleophilic substitution under reflux conditions with catalysts like triethylamine .
- Amide bond formation : Couple the pyrimidine intermediate with 3-fluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield and purity .
Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?
- Methodology :
- Liquid Chromatography-Mass Spectrometry (LCMS) : Validate molecular weight (e.g., m/z detection) and purity (>98% at 215/254 nm) .
- Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions. For example, piperazine protons appear as broad singlets (δ 2.4–3.0 ppm), while aromatic fluorobenzamide protons show coupling patterns (e.g., δ 7.4–8.1 ppm) .
- Elemental Analysis : Verify stoichiometry (C, H, N) to confirm synthesis accuracy .
Q. How should researchers safely handle this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of aerosols .
- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to the fluorine substituent .
Advanced Research Questions
Q. How can structural discrepancies in NMR data be resolved during characterization?
- Methodology :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve overlapping signals, particularly for piperazine protons and fluorobenzamide aromatic regions .
- Comparative Analysis : Cross-reference chemical shifts with structurally analogous compounds (e.g., piperazine-containing pyrimidines in and ). For example, methyl groups on pyrimidine typically resonate at δ 2.4–2.7 ppm .
Q. What role do specific substituents (e.g., fluorine, piperazine) play in modulating biological activity?
- Methodology :
- Fluorine Contribution : Enhances metabolic stability and bioavailability via reduced CYP450 metabolism. Compare IC₅₀ values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays .
- Piperazine Role : Improves solubility and target binding through hydrogen bonding. Perform molecular docking studies to assess interactions with receptors (e.g., kinases or GPCRs) .
Q. How can researchers optimize reaction yields when scaling up synthesis?
- Methodology :
- Catalyst Screening : Test alternatives to EDC/HOBt (e.g., DCC or HATU) for amide bond formation efficiency .
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., acetonitrile/water mixtures) to reduce side reactions .
- Process Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction parameters dynamically .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodology :
- Free-Wilson Analysis : Deconstruct activity contributions of substituents (e.g., fluorine, methyl groups) to identify outliers .
- Metabolite Profiling : Use LC-MS/MS to detect unexpected metabolites that may explain reduced efficacy .
- Crystallography : Obtain X-ray structures of the compound bound to its target to validate docking predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
